molecular formula C16H13ClN2O2S B4429935 N-[4-(3-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLFURAN-3-CARBOXAMIDE

N-[4-(3-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLFURAN-3-CARBOXAMIDE

Cat. No.: B4429935
M. Wt: 332.8 g/mol
InChI Key: WROBXWKFOYNGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLFURAN-3-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a furan ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLFURAN-3-CARBOXAMIDE typically involves multi-step organic reactionsThe furan ring is then incorporated through a series of condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The process is often scaled up from laboratory conditions, with careful control of temperature, pressure, and reagent concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLFURAN-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

N-[4-(3-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLFURAN-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLFURAN-3-CARBOXAMIDE is unique due to its combination of a chlorophenyl group, a thiazole ring, and a furan ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-9-13(6-7-21-9)15(20)19-16-18-14(10(2)22-16)11-4-3-5-12(17)8-11/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROBXWKFOYNGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=NC(=C(S2)C)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(3-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLFURAN-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-(3-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLFURAN-3-CARBOXAMIDE
Reactant of Route 3
N-[4-(3-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLFURAN-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[4-(3-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLFURAN-3-CARBOXAMIDE
Reactant of Route 5
N-[4-(3-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLFURAN-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-[4-(3-CHLOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLFURAN-3-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.